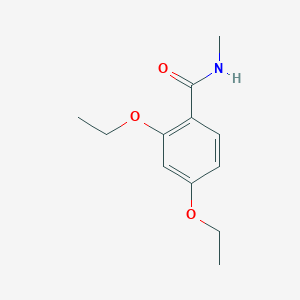![molecular formula C15H14IN3O B5330045 2-(4-iodophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5330045.png)
2-(4-iodophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-iodophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of 2-(4-iodophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is not fully understood. However, it has been suggested that this compound acts by inhibiting specific enzymes and receptors in the body, which leads to the inhibition of various biological processes. For example, it has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(4-iodophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro by inducing apoptosis and cell cycle arrest. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to modulate the activity of specific enzymes and receptors in the body, which can lead to various physiological effects.
实验室实验的优点和局限性
One of the advantages of using 2-(4-iodophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol in lab experiments is its specificity for certain enzymes and receptors. This allows researchers to study the role of these enzymes and receptors in various biological processes. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research involving 2-(4-iodophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol. One direction is to further study its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as a tool for studying the role of specific enzymes and receptors in various biological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
合成方法
2-(4-iodophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol can be synthesized using various methods. One of the most commonly used methods involves the reaction of 4-iodoaniline with 5-propyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. This reaction leads to the formation of 2-(4-iodophenyl)-5-propylpyrazole-3-carboxylic acid, which is then cyclized to form 2-(4-iodophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol.
科学研究应用
2-(4-iodophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has potential applications in various areas of scientific research. This compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential use as a tool for studying the role of specific enzymes and receptors in various biological processes.
属性
IUPAC Name |
2-(4-iodophenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14IN3O/c1-2-3-12-8-15(20)19-14(17-12)9-13(18-19)10-4-6-11(16)7-5-10/h4-9,18H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQYYCABCZCVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5329975.png)
![methyl 2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5329982.png)
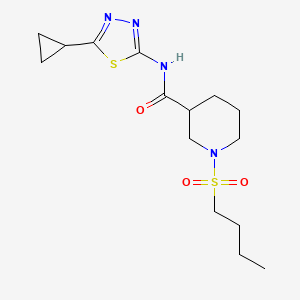

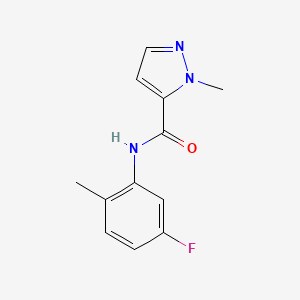
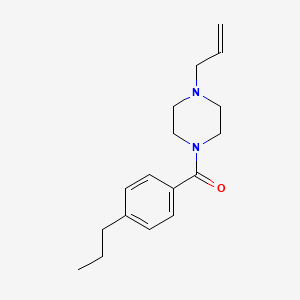
![3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5330019.png)
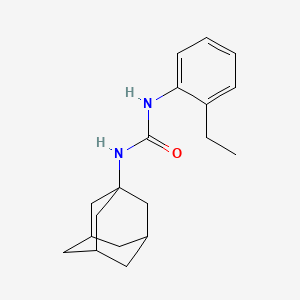
![N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide](/img/structure/B5330042.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(dimethylamino)acetyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5330047.png)


